4,4,4-trifluoro-1-methoxybutan-2-ol
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Overview
Description
4,4,4-Trifluoro-1-methoxybutan-2-ol is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of three fluorine atoms, a methoxy group, and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,4,4-trifluoro-1-methoxybutan-2-ol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-methoxybutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-1-methoxybutan-2-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-methoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-1-methoxybutan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its ability to form stable complexes with biological molecules, making it a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: Similar in structure but with a methyl group instead of a methoxy group.
4,4,4-Trifluoro-2-butanone: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
1-Amino-4,4,4-trifluoro-butan-2-ol: Contains an amino group, which significantly alters its chemical properties and reactivity.
Uniqueness
4,4,4-Trifluoro-1-methoxybutan-2-ol is unique due to the combination of its methoxy and hydroxyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both functional groups are required for specific interactions or reactions.
Properties
CAS No. |
1369123-52-3 |
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Molecular Formula |
C5H9F3O2 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-methoxybutan-2-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-3-4(9)2-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
ZGJYMALXXDKIQN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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